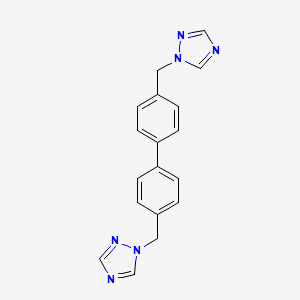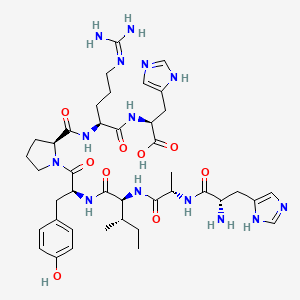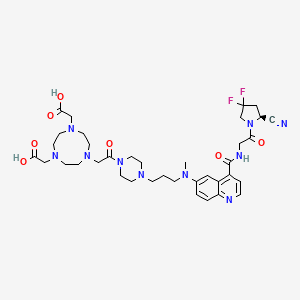
Nota-fapi-46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nota-fapi-46 is a radiopharmaceutical compound used primarily for imaging and therapeutic purposes. It is a fibroblast activation protein inhibitor that is radiolabeled with gallium-68 or lutetium-177. This compound is particularly significant in the field of oncology, as it targets fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts within the tumor microenvironment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nota-fapi-46 involves the use of a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid, to bind the radiometal. The radiolabeling process typically involves the following steps:
Preparation of the precursor: The precursor, which includes the fibroblast activation protein inhibitor, is dissolved in a suitable buffer.
Radiolabeling: Gallium-68 or lutetium-177 is added to the precursor solution. The mixture is then heated to facilitate the binding of the radiometal to the chelator.
Purification: The radiolabeled compound is purified using solid-phase extraction techniques to remove any unbound radiometal and other impurities
Industrial Production Methods
Industrial production of this compound is often automated to ensure consistency and safety. Automated synthesis modules, such as the Modular Lab PharmTracer and Modular Lab eazy, are used to produce the compound in a controlled environment. These modules are equipped with disposable cassettes that streamline the synthesis process, reducing the risk of contamination and ensuring high radiochemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
Nota-fapi-46 primarily undergoes radiolabeling reactions, where the chelator binds to the radiometal. This process does not involve traditional chemical reactions like oxidation, reduction, or substitution. the stability of the radiolabeled compound is crucial, and it must withstand various physiological conditions without degrading .
Common Reagents and Conditions
Reagents: Gallium-68 or lutetium-177, 1,4,7-triazacyclononane-1,4,7-triacetic acid, suitable buffers (e.g., HEPES buffer).
Conditions: Heating to around 95°C for 10 minutes, followed by purification using solid-phase extraction.
Major Products
The major product of the radiolabeling reaction is the radiolabeled this compound compound, which is used for imaging and therapeutic applications .
Applications De Recherche Scientifique
Nota-fapi-46 has a wide range of applications in scientific research, particularly in the fields of oncology and nuclear medicine. Some of its key applications include:
Cancer Imaging: Used in positron emission tomography to detect fibroblast activation protein expression in various cancers, including pancreatic, colorectal, and breast cancers
Theranostics: Combines diagnostic imaging and targeted radionuclide therapy, allowing for precise treatment of tumors.
Fibrosis Detection: Helps in the early detection and monitoring of fibrotic diseases by targeting fibroblast activation protein in affected tissues.
Mécanisme D'action
Nota-fapi-46 exerts its effects by selectively binding to fibroblast activation protein, which is overexpressed in cancer-associated fibroblasts. This binding allows for the visualization of fibroblast activation protein expression using positron emission tomography or the delivery of targeted radionuclide therapy. The molecular target is the fibroblast activation protein, and the pathway involves the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .
Comparaison Avec Des Composés Similaires
Nota-fapi-46 is part of a family of fibroblast activation protein inhibitors that includes compounds like FAPI-04 and FAPI-74. Compared to these compounds, this compound has shown improved tumor retention and higher tumor-to-background ratios, making it more effective for imaging and therapeutic applications . Similar compounds include:
FAPI-04: An earlier version with lower tumor retention.
FAPI-74: A newer compound that can be labeled with both gallium-68 and fluorine-18, offering versatility in imaging
This compound stands out due to its high specificity and affinity for fibroblast activation protein, making it a valuable tool in the diagnosis and treatment of various cancers.
Propriétés
Formule moléculaire |
C37H50F2N10O7 |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
2-[4-(carboxymethyl)-7-[2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C37H50F2N10O7/c1-43(27-3-4-31-30(19-27)29(5-6-41-31)36(56)42-22-32(50)49-26-37(38,39)20-28(49)21-40)7-2-8-44-15-17-48(18-16-44)33(51)23-45-9-11-46(24-34(52)53)13-14-47(12-10-45)25-35(54)55/h3-6,19,28H,2,7-18,20,22-26H2,1H3,(H,42,56)(H,52,53)(H,54,55)/t28-/m0/s1 |
Clé InChI |
APILFOLSMKOIDY-NDEPHWFRSA-N |
SMILES isomérique |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F |
SMILES canonique |
CN(CCCN1CCN(CC1)C(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O)C3=CC4=C(C=CN=C4C=C3)C(=O)NCC(=O)N5CC(CC5C#N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


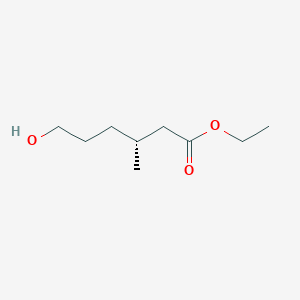
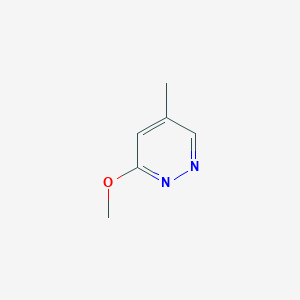
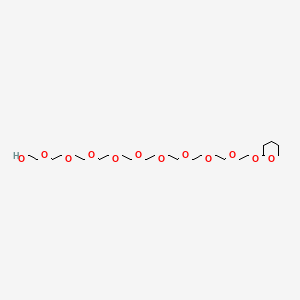
![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)

![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

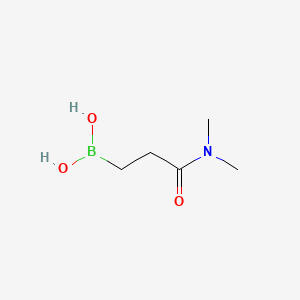


![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
